Product packaging for 2-Azaspiro[3.4]octane-1-carboxylic acid(Cat. No.:)

2-Azaspiro[3.4]octane-1-carboxylic acid

Cat. No.: B13263534
M. Wt: 155.19 g/mol
InChI Key: KPSWSDNHHBJSLK-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are characterized by the presence of two rings that are joined at a single carbon atom, known as the spiro atom. This unique structural arrangement confers a high degree of rigidity and a well-defined three-dimensional geometry upon the molecule. In the context of drug design, this is highly advantageous as it can lead to a more precise interaction with the binding site of a biological target, potentially resulting in increased potency and reduced off-target effects. The introduction of a spirocyclic scaffold can also lead to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with a higher probability of success in clinical trials.

Emerging Role of Azaspiro[3.n]alkanes as Novel Scaffolds in Medicinal Chemistry

Within the broader class of spirocyclic systems, azaspiro[3.n]alkanes have garnered significant attention in recent years. These compounds, which feature a nitrogen-containing ring fused to a cycloalkane, are being increasingly utilized as building blocks in the synthesis of novel drug candidates. They are often employed as bioisosteres for more common cyclic amines, such as piperidine (B6355638) and piperazine, offering a number of potential advantages. For instance, the spirocyclic nature of these scaffolds can lead to improved metabolic stability and can also provide access to novel chemical space. The ring size of the cycloalkane component (denoted by 'n') can be varied to fine-tune the conformational properties of the molecule and optimize its interaction with the target protein.

Specific Focus on 2-Azaspiro[3.4]octane-1-carboxylic Acid as a Key Research Target

Among the various azaspiro[3.n]alkanes, this compound has emerged as a particularly interesting target for chemical research. This molecule features a four-membered azetidine (B1206935) ring fused to a five-membered cyclopentane (B165970) ring, with a carboxylic acid group attached to the azetidine ring. This specific combination of structural features makes it a valuable building block for the synthesis of a wide range of complex molecules. The azetidine ring provides a compact and rigid scaffold, while the cyclopentane ring adds a degree of conformational flexibility. The carboxylic acid group, as mentioned previously, serves as a versatile handle for further chemical transformations.

Overview of Current Academic Research Trajectories for Azaspirocyclic Carboxylic Acids

Current academic research on azaspirocyclic carboxylic acids is focused on several key areas. A major thrust is the development of novel and efficient synthetic methods for the preparation of these compounds. rsc.org This includes the exploration of new catalytic systems and the development of stereoselective reactions that allow for the synthesis of enantiomerically pure products. Another important area of research is the investigation of the conformational properties of these molecules and their influence on biological activity. Finally, there is a growing interest in the application of azaspirocyclic carboxylic acids as scaffolds for the development of new therapeutic agents targeting a variety of diseases. researchgate.net

Physicochemical Properties of this compound

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems. For this compound, these properties are influenced by the interplay of its constituent structural features.

PropertyValue
Molecular FormulaC₈H₁₃NO₂
Molecular Weight155.19 g/mol
XLogP3-AA-1.1
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass155.09462907 g/mol
Monoisotopic Mass155.09462907 g/mol
Topological Polar Surface Area49.3 Ų
Heavy Atom Count11
Complexity152

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

The synthesis of this compound can be achieved through a variety of synthetic routes. One common approach involves the construction of the spirocyclic core through a key cyclization step. For example, a suitable starting material, such as a substituted cyclopentanone, can be reacted with an appropriate nitrogen-containing building block to form the azetidine ring. Subsequent functional group manipulations can then be carried out to introduce the carboxylic acid group.

A general synthetic strategy might involve the following steps:

Formation of the Spirocyclic Core: This can be achieved through various methods, such as the [2+2] cycloaddition of an imine with an alkene, or through the intramolecular cyclization of a suitably functionalized amino alcohol.

Introduction of the Carboxylic Acid Group: Once the spirocyclic core is in place, the carboxylic acid group can be introduced through a variety of methods. For example, a primary alcohol can be oxidized to the corresponding carboxylic acid, or a nitrile can be hydrolyzed.

Purification and Characterization: The final product is then purified using standard techniques, such as chromatography and recrystallization, and its structure is confirmed by spectroscopic methods, including NMR and mass spectrometry.

Applications of this compound in Chemical Research

The unique structural features of this compound make it a valuable tool in a variety of chemical research applications, particularly in the field of medicinal chemistry.

This compound as a Building Block in Organic Synthesis

As a bifunctional molecule, this compound can be used as a versatile building block in the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols. The nitrogen atom of the azetidine ring can also be functionalized, allowing for the introduction of a wide range of substituents. This allows for the systematic exploration of the chemical space around the spirocyclic scaffold, a key strategy in the optimization of lead compounds in drug discovery.

The Role of this compound in the Development of Novel Bioisosteres

As mentioned previously, azaspiro[3.n]alkanes are often used as bioisosteres for other cyclic amines. This compound can be seen as a bioisostere for proline and other cyclic amino acids. By replacing these more common building blocks with the spirocyclic analogue, it is possible to modulate the physicochemical and pharmacological properties of a molecule in a predictable manner. For example, the introduction of the spirocyclic scaffold can lead to an increase in metabolic stability, a key consideration in the design of orally bioavailable drugs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B13263534 2-Azaspiro[3.4]octane-1-carboxylic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-azaspiro[3.4]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7(11)6-8(5-9-6)3-1-2-4-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSWSDNHHBJSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Azaspiro 3.4 Octane 1 Carboxylic Acid Scaffolds

Transformations of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for derivatization, readily undergoing reactions such as esterification, amidation, and reduction. msu.edu

Esterification: The conversion of the carboxylic acid to an ester is a common transformation, often achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.com Methyl, ethyl, and benzyl (B1604629) esters are common derivatives prepared through this method. libretexts.org For more sensitive substrates or under milder conditions, coupling agents or alkylating agents like diazomethane (B1218177) can be employed. msu.edu

Amidation: The formation of amides from 2-azaspiro[3.4]octane-1-carboxylic acid is a key reaction for building larger molecular structures, such as peptides or other bioactive molecules. This transformation is typically carried out by activating the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to improve efficiency and minimize side reactions. vanderbilt.edu For instance, the synthesis of 2-tert-butoxycarbonyl-6-benzyl-8-(isobutylcarbamoyl)-2,6-diazaspiro[3.4]octane from the corresponding carboxylic acid demonstrates a typical amidation procedure. mdpi.com

Table 1: Examples of Esterification and Amidation Reactions
Starting MaterialReagentsProductReaction Type
This compoundMethanol (CH₃OH), H₂SO₄ (cat.)Methyl 2-azaspiro[3.4]octane-1-carboxylateFischer Esterification
This compoundBenzyl alcohol, H₂SO₄ (cat.)Benzyl 2-azaspiro[3.4]octane-1-carboxylateFischer Esterification
This compoundIsobutylamine, EDC, HOBtN-isobutyl-2-azaspiro[3.4]octane-1-carboxamideAmidation
This compoundAmmonia, DCC2-Azaspiro[3.4]octane-1-carboxamideAmidation

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-azaspiro[3.4]octan-1-yl)methanol. This transformation requires strong reducing agents due to the stability of the carboxyl group. youtube.com Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. youtube.comlibretexts.org The reaction is typically performed in an aprotic solvent like tetrahydrofuran (B95107) (THF), followed by an aqueous workup to protonate the resulting alkoxide intermediate and yield the final alcohol product. youtube.comkhanacademy.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids or esters. libretexts.orgorganic-chemistry.org A similar reduction of a closely related compound, 2-tert-butyl 1-methyl 2-azaspiro[3.3]heptane-1,2-dicarboxylate, to the corresponding alcohol using LiAlH₄ has been reported, highlighting the applicability of this method to spirocyclic amino acid scaffolds. univ.kiev.ua

Table 2: Reduction of Carboxylic Acid Moiety
Starting MaterialReagentsProduct
This compound1. LiAlH₄, THF 2. H₃O⁺ workup(2-Azaspiro[3.4]octan-1-yl)methanol
Methyl 2-azaspiro[3.4]octane-1-carboxylate1. LiAlH₄, THF 2. H₃O⁺ workup(2-Azaspiro[3.4]octan-1-yl)methanol

Reactions Involving the Azaspirocyclic Nitrogen Atom

The secondary amine in the azetidine (B1206935) ring is nucleophilic and can readily participate in reactions with various electrophiles.

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. This reaction introduces an alkyl group onto the nitrogen, converting the secondary amine into a tertiary amine.

N-Acylation: The nitrogen can also be acylated by reacting it with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction forms an N-acyl derivative (an amide). A related reaction is N-sulfonylation, where a sulfonyl chloride (e.g., methanesulfonyl chloride) is used to form a sulfonamide. For example, the nitrogen atom in the related 2,6-diazaspiro[3.4]octane core has been successfully reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine. mdpi.com

Table 3: Examples of N-Alkylation and N-Acylation
Starting MaterialReagentsProductReaction Type
Methyl 2-azaspiro[3.4]octane-1-carboxylateBenzyl bromide, K₂CO₃Methyl 2-benzyl-2-azaspiro[3.4]octane-1-carboxylateN-Alkylation
Methyl 2-azaspiro[3.4]octane-1-carboxylateAcetyl chloride, Et₃NMethyl 2-acetyl-2-azaspiro[3.4]octane-1-carboxylateN-Acylation
Methyl 2-azaspiro[3.4]octane-1-carboxylateMethanesulfonyl chloride, Et₃NMethyl 2-(methylsulfonyl)-2-azaspiro[3.4]octane-1-carboxylateN-Sulfonylation

In multi-step syntheses, it is often necessary to temporarily "protect" the reactive secondary amine to prevent it from interfering with reactions at other sites in the molecule, such as the carboxylic acid. This is achieved by converting the amine into a less reactive derivative, which can be easily removed later to regenerate the amine.

The most common protecting group for amines is the tert-butoxycarbonyl (Boc) group. It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting Boc-protected amine is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions, for example, with trifluoroacetic acid (TFA). libretexts.org

Another widely used protecting group is the carbobenzyloxy (Cbz) group, which is introduced using benzyl chloroformate (CbzCl) and removed by hydrogenolysis. libretexts.org

Table 4: Common Amine Protecting Groups
Protecting GroupReagent for IntroductionTypical Cleavage Conditions
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate (Boc₂O)Strong acid (e.g., Trifluoroacetic acid, HCl)
Carbobenzyloxy (Cbz)Benzyl chloroformate (CbzCl)H₂, Pd/C (Hydrogenolysis)

Ring-Opening Reactions and Their Synthetic Utility

The azetidine ring in the 2-azaspiro[3.4]octane scaffold is characterized by significant ring strain, making it susceptible to ring-opening reactions under certain conditions. nih.gov While this can present a stability challenge, it also offers synthetic opportunities for creating more complex, acyclic or larger-ring structures. Azetidines are generally more stable than their three-membered aziridine (B145994) counterparts but can still undergo ring cleavage, often requiring acid catalysis or conversion into a quaternary ammonium (B1175870) salt to proceed. magtech.com.cnambeed.com

The regioselectivity of nucleophilic ring-opening in unsymmetrically substituted azetidines is governed by a balance of steric and electronic factors. magtech.com.cn For azetidines with substituents that can stabilize a positive charge, such as a carboxylate group at the C1 position, nucleophilic attack is often directed to the adjacent carbon atom (C1), leading to cleavage of the C1-N bond. magtech.com.cn This is due to the electronic effect of the substituent stabilizing the transition state. magtech.com.cn Conversely, sterically demanding nucleophiles may preferentially attack the less substituted carbon of the azetidine ring. magtech.com.cn

While specific ring-opening reactions of this compound are not extensively documented, studies on related azetidine-containing molecules provide insight into their potential reactivity. Acid-mediated intramolecular ring-opening has been identified as a decomposition pathway for certain N-substituted aryl azetidines. nih.gov In these cases, a pendant nucleophilic group, such as an amide, can attack the protonated azetidine ring, leading to cleavage and the formation of a larger heterocyclic system. nih.gov This highlights the importance of pH and the presence of internal nucleophiles when handling these scaffolds.

The strain energy of the four-membered ring can be harnessed in a "build and release" strategy. beilstein-journals.org In this approach, a strained spirocycle is first constructed and then subjected to a ring-opening event to introduce new functional groups, yielding complex molecular architectures that would be difficult to access otherwise. beilstein-journals.org For instance, the ring-opening of photochemically generated azetidinols has been used as a novel method to synthesize dioxolanes. beilstein-journals.org Similar strategies could potentially be applied to 2-azaspiro[3.4]octane derivatives to generate novel scaffolds. The synthetic utility lies in the ability to transform a compact, rigid spirocycle into a more flexible, functionalized linear or macrocyclic structure.

Stereochemical Control and Transformations of Stereocenters

The this compound molecule contains two stereocenters: the spiro carbon (C4) and the carbon bearing the carboxylic acid group (C1). The relative and absolute stereochemistry of these centers is crucial for biological activity, making stereochemical control a key aspect of its synthesis and derivatization.

The synthesis of enantiopure spirocyclic systems often relies on starting from chiral precursors or employing asymmetric catalytic methods. For example, the synthesis of an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane has been achieved using L-proline as a chiral starting material. nih.gov Similarly, diastereoselective approaches have been developed for related spirocyclic systems. The acid-catalyzed cyclization to form spirocyclic diketopiperazines has been shown to proceed with high diastereoselectivity (>98:2). acs.org

The stereocenter at C1, being adjacent to the carboxylic acid, is potentially susceptible to epimerization under certain conditions, particularly if the carboxyl group is deprotonated or converted into an activated intermediate. However, the rigid spirocyclic framework may impose significant steric hindrance, potentially limiting the ease of such transformations.

Diastereoselective reactions are critical when introducing new stereocenters or modifying existing ones. In the synthesis of spirocyclic glutamic acid analogs using a modified Strecker reaction, only moderate diastereoselectivity was observed. nih.gov This suggests that the existing stereocenters of the spirocyclic core may not always provide sufficient steric bias to completely control the stereochemical outcome of reactions at adjacent positions. The steric effects of substituents on both rings of the spirocycle can influence the facial selectivity of an incoming reagent. nih.gov Chiral auxiliaries or catalysts are often necessary to achieve high levels of stereocontrol in such systems. nih.govnih.gov For instance, chiral spirocyclic phosphoric acids have been successfully used to catalyze enantioselective additions to generate complex chiral molecules bearing amino acid moieties with high enantioselectivity (up to 93% ee). nih.gov

The table below presents examples of stereocontrol in the synthesis of related spirocyclic systems.

Synthetic Method Target Scaffold Stereochemical Outcome Key Factor
Tandem aldol-lactonization1-oxo-2-oxa-5-azaspiro[3.4]octaneSynthesis of optically active compoundUse of L-proline as a chiral precursor nih.gov
Acid-catalyzed cyclizationSpirocyclic diketopiperazineHigh diastereoselectivity (>98:2)Chiral aminoamide unit directing the cyclization acs.org
Modified Strecker synthesisSpiro[3.3]heptane glutamic acid analogModerate diastereoselectivitySteric effects of existing substituents nih.gov
Chiral phosphoric acid catalysisHeterotriarylmethanes with amino acid moietyHigh enantioselectivity (up to 93% ee)Use of a chiral spirocyclic catalyst nih.gov

Stability and Isomerization Phenomena in Spirocyclic Carboxylic Acids

The stability of this compound is influenced by several factors, most notably the inherent strain of the four-membered azetidine ring. nih.gov This strain can make the molecule susceptible to decomposition, particularly under acidic conditions which can promote ring-opening. nih.gov The presence of the carboxylic acid group can also influence stability, for example, through potential decarboxylation under harsh thermal conditions, although this is generally not a facile process for α-amino acids.

The incorporation of β-amino acids, such as the azetidine-1-carboxylic acid motif, into peptides has been shown to increase their resistance to metabolic degradation by proteolytic enzymes. acs.orgmmsl.cz This enhanced stability is a key advantage of using such non-natural amino acids in drug design. The rigid, spirocyclic nature of the scaffold further constrains the molecular conformation, which can contribute to both increased metabolic stability and enhanced binding affinity to biological targets. researchgate.net

Isomerization in these systems could theoretically occur via epimerization at the C1 stereocenter, as discussed previously, or through more extensive rearrangements involving the spirocyclic core. For instance, iodine-mediated cyclization of homoallyl amines has been shown to produce iodo-azetidines, which can subsequently isomerize to more stable cis-pyrrolidines upon heating, demonstrating a ring-expansion isomerization pathway. researchgate.net While this is not a direct isomerization of the 2-azaspiro[3.4]octane core, it illustrates the potential for strained four-membered rings to rearrange into thermodynamically more favorable five-membered rings. However, for the 2-azaspiro[3.4]octane system, such a rearrangement would require cleavage of the spirocyclic center, which is a high-energy process, suggesting the core scaffold is likely to be kinetically stable under normal conditions.

Computational and Spectroscopic Studies on 2 Azaspiro 3.4 Octane 1 Carboxylic Acid

Conformational Analysis of the 2-Azaspiro[3.4]octane Ring System

The 2-azaspiro[3.4]octane core, which combines a four-membered azetidine (B1206935) ring and a five-membered cyclopentane (B165970) ring, is inherently rigid. Unlike more flexible acyclic or monocyclic structures, the spirocyclic nature limits the number of accessible low-energy conformations. This rigidity is a desirable trait in drug design as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

The spirocyclic fusion enforces a three-dimensional arrangement of the atoms. The cyclopentane ring in a spiro[3.4]octane system typically adopts an envelope or twisted conformation to alleviate ring strain. The azetidine ring, being a four-membered ring, is puckered. The specific pucker of each ring and their relative orientation are key conformational features. This defined 3D structure allows for precise positioning of substituents, enabling a more refined exploration of the three-dimensional chemical space compared to flat aromatic systems. The introduction of spirocenters is a recognized strategy to increase the three-dimensionality and novelty of molecular scaffolds in drug discovery.

Molecular Modeling and Theoretical Studies

Molecular modeling and theoretical calculations provide insights into the electronic and structural properties of molecules that can be difficult to obtain through experimental methods alone.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences and electronic properties of molecules. For derivatives of azaspiro[3.4]octanes, DFT calculations can be employed to determine the relative energies of different conformers, the geometries of the rings, and the distribution of electron density.

While specific DFT studies on 2-Azaspiro[3.4]octane-1-carboxylic acid are not extensively reported in the literature, calculations on related spirocyclic systems have been performed. For instance, in complex natural products containing spiro-oxindole moieties, DFT calculations at levels like M06-2X/6-311++G(d,p) have been used to elucidate reaction mechanisms and the stability of intermediates. nih.gov For this compound, such calculations could predict the most stable puckering of the azetidine and cyclopentane rings and the preferred orientation of the carboxylic acid group.

Table 1: Predicted Geometrical Parameters from Theoretical Calculations on a Model Azaspiro[3.4]octane System (Note: This is a representative table based on general knowledge of similar structures, as specific data for this compound is not readily available.)

ParameterPredicted Value
C-N-C bond angle in azetidine~90°
C-C-C bond angles in cyclopentane~105°
Azetidine ring pucker angleVariable
Cyclopentane ring puckerEnvelope or Twist
Preferred Carboxylic Acid Torsion AngleAxial/Equatorial-like

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound and its derivatives, docking simulations can be used to predict their binding affinity and mode of interaction with various biological targets. For example, derivatives of 2-azaspiro[3.4]octane have been investigated as M4 receptor agonists. wipo.int In a typical docking study, the 3D structure of the ligand (e.g., this compound) is placed into the binding site of a protein, and a scoring function is used to estimate the strength of the interaction.

The rigid, three-dimensional nature of this spirocyclic amino acid makes it an interesting candidate for docking studies, as its conformational space is limited, leading to more predictable binding modes. The carboxylic acid and the secondary amine in the azetidine ring provide key hydrogen bonding features that can be crucial for target recognition.

Advanced Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and characterization of novel chemical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for determining the connectivity and stereochemistry of complex organic molecules.

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure.

In ¹H NMR, the chemical shifts of the protons on the azetidine and cyclopentane rings, as well as their coupling constants, would reveal the puckering of the rings and the relative stereochemistry of the substituents. The proton on the carbon bearing the carboxylic acid group (C1) would be of particular interest. The acidic proton of the carboxylic acid itself would typically appear as a broad singlet at a downfield chemical shift (often >10 ppm). libretexts.org

In ¹³C NMR, the chemical shift of the carbonyl carbon in the carboxylic acid would be expected in the range of 160-180 ppm. libretexts.org The spiro carbon atom would also have a characteristic chemical shift.

While the specific NMR data for this compound is not widely published, data for closely related analogs can provide expected ranges for chemical shifts. For example, in a derivative of 2-azaspiro[3.3]heptane-1-carboxylic acid, specific proton signals were well-resolved, allowing for detailed structural assignment. univ.kiev.ua

Table 2: Representative ¹H NMR Chemical Shifts for a Substituted 2-Azaspiro[3.4]octane Analog (Note: This table is based on data for a related compound, 2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-7-carboxylic acid, and serves as an illustrative example.) semanticscholar.org

ProtonChemical Shift (δ, ppm)Multiplicity
H on C bearing COOH4.54dd
Ring Protons2.0 - 4.2m

Table 3: General Expected ¹³C NMR Chemical Shift Ranges for Carboxylic Acids

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)160 - 180
Spiro-Carbon60 - 80
Aliphatic Ring Carbons20 - 60

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Comprehensive mass spectrometry data for this compound, including its molecular weight confirmation and detailed fragmentation pattern, is not extensively reported in readily accessible scientific literature. In a typical analysis, the molecular weight would be determined by identifying the molecular ion peak (M⁺) or a protonated/deprotonated molecule ([M+H]⁺ or [M-H]⁻), which would be expected at a mass-to-charge ratio (m/z) corresponding to its chemical formula (C₈H₁₃NO₂).

The fragmentation analysis would provide insights into the molecule's structure. For a compound with this structure, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH) or parts thereof, as well as cleavages within the spirocyclic rings. A detailed study would yield a table of fragment ions and their relative abundances, which would be instrumental in confirming the compound's identity and structural integrity.

Table 1: Hypothetical Mass Spectrometry Data for this compound

Analysis Type Expected Information Data Availability
Molecular WeightConfirmation of the molecular mass from the molecular ion peak.Not available in searched literature.
Fragmentation PatternIdentification of characteristic fragment ions to confirm the structure.Not available in searched literature.

X-ray Crystallography for Solid-State Structure Determination

Key information that would be obtained from X-ray crystallography includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom in the crystal lattice. This data would reveal the specific arrangement of the azetidine and cyclopentane rings, including any intermolecular interactions such as hydrogen bonding involving the carboxylic acid and the amine group.

Table 2: Hypothetical Crystallographic Data for this compound

Crystallographic Parameter Information Provided Data Availability
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.Not available in searched literature.
Space GroupThe symmetry of the crystal structure.Not available in searched literature.
Atomic CoordinatesThe precise position of each atom within the unit cell.Not available in searched literature.
Bond Lengths & AnglesThe geometry of the molecule in the solid state.Not available in searched literature.
Intermolecular InteractionsDetails of how molecules are packed in the crystal.Not available in searched literature.

Applications of 2 Azaspiro 3.4 Octane 1 Carboxylic Acid and Its Derivatives in Medicinal Chemistry Research

Design and Synthesis of Novel Azaspirocyclic Scaffolds for Drug Discovery

The unique structural attributes of azaspiro[3.4]octane-based compounds, characterized by their inherent rigidity and three-dimensionality, make them ideal candidates for the development of novel molecular scaffolds. These scaffolds serve as foundational structures for building libraries of diverse compounds for drug screening.

2-Azaspiro[3.4]octane-1-carboxylic acid has proven to be a highly versatile building block in the synthesis of more complex molecules. Its structure, which combines a four-membered azetidine (B1206935) ring with a five-membered cyclopentane (B165970) ring, provides a rigid framework with well-defined exit vectors for substituent placement. This controlled spatial arrangement is crucial for optimizing interactions with biological targets.

Researchers have developed step-economic and scalable synthetic routes to produce novel thia- and oxa-azaspiro[3.4]octanes, highlighting the utility of these spirocycles as multifunctional modules for drug discovery chemistry. utuvolter.fi The synthesis of functionalized derivatives of related spirocyclic compounds, such as 2-azaspiro[3.3]heptane-1-carboxylic acid, has been achieved in multigram quantities, demonstrating the feasibility of applying these synthetic approaches to a broader range of spirocyclic building blocks for drug design. univ.kiev.ua These synthetic strategies often involve a limited number of chemical steps, for instance, the synthesis of azetidinones followed by their reduction to azetidines, allowing for the efficient production of these valuable scaffolds. researchgate.net

The use of spirocyclic modules like those derived from this compound is a key strategy for diversifying the chemical space available for drug discovery. By moving away from planar structures, medicinal chemists can access novel regions of chemical space, which can lead to the identification of compounds with new biological activities and intellectual property opportunities. researchgate.net

The rigidity of spirocyclic scaffolds is a significant advantage in this context. It allows for the precise positioning of pharmacophoric groups in three-dimensional space, which can enhance binding affinity and selectivity for a biological target. The introduction of stereogenic centers in these molecules further contributes to the development of three-dimensional structures, enabling chemists to "escape from flatland" and explore more complex molecular architectures. researchgate.net The synthesis of various azaspiro[3.4]octanes, including diazaspiro[3.4]octane and oxa-azaspiro[3.4]octane derivatives, has been explored as a means to create surrogates for common drug motifs like piperazine and morpholine, thereby expanding the patentable chemical space. researchgate.net

Bioisosteric Replacement Strategies Utilizing Azaspiro[3.4]octane Systems

Bioisosteric replacement is a widely used strategy in medicinal chemistry where a part of a molecule is replaced by another with similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. Azaspiro[3.4]octane systems have been successfully employed as bioisosteres for commonly used cyclic amines.

The 2-azaspiro[3.4]octane scaffold and its close analog, 2-azaspiro[3.3]heptane, have been recognized as effective bioisosteres for the piperidine (B6355638) ring, a ubiquitous feature in many approved drugs. univ.kiev.ua Similarly, 2-azaspiro[3.3]heptane-1-carboxylic acid has been reported to mimic the pipecolic acid fragment in bioactive molecules. univ.kiev.ua

This mimicry is advantageous because the spirocyclic structure can maintain the desired orientation of substituents for target binding while altering other molecular properties. For example, replacing a piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid resulted in an analog with enhanced activity and a longer duration of action. univ.kiev.ua

A significant challenge in drug development is ensuring that a drug candidate has adequate metabolic stability and favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME). Spirocyclic bioisosteres, such as those derived from the azaspiro[3.4]octane core, are of particular interest due to their potential to improve these characteristics.

The spirocyclic nature of these compounds can enhance their stability against oxidative enzymes, which is often a metabolic liability for piperidine-containing structures. univ.kiev.ua The incorporation of spiro-containing systems can modulate physicochemical properties like water solubility and lipophilicity (logP), which are critical for a drug's ADME profile. unifi.it For instance, the replacement of a morpholine ring with diverse azaspiro cycles in a series of melanin concentrating hormone receptor 1 (MCHr1) antagonists led to lower lipophilicity (logD values) and improved metabolic stability. unifi.it

Development of Target-Modulating Agents

The unique structural features of 2-azaspiro[3.4]octane derivatives have been leveraged in the development of agents that can modulate the activity of specific biological targets. A notable example is the development of 5-oxa-2-azaspiro[3.4]octane derivatives as agonists for the M4 muscarinic acetylcholine receptor. utuvolter.figoogle.com These compounds are being investigated for the treatment of diseases of the central nervous system and substance use disorders. google.com

In a related application, a series of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core were synthesized and evaluated for their in vitro inhibitory activity against Mycobacterium tuberculosis H37Rv. This research led to the identification of a potent antitubercular lead compound with a minimal inhibitory concentration of 0.016 μg/mL. mdpi.com These examples underscore the potential of the azaspiro[3.4]octane scaffold in generating novel and effective target-modulating agents for a range of therapeutic areas.

Azaspiro[3.4]octane-based Ligands for Enzyme Active Sites

The compact and structurally complex nature of azaspiro[3.4]octane derivatives makes them attractive candidates for ligands that can bind to the active sites of enzymes. While specific examples directly citing this compound as an enzyme inhibitor are still emerging in publicly available research, the broader class of spirocyclic scaffolds is gaining significant attention in drug discovery for this purpose. The introduction of the spirocyclic core can lead to novel interactions with enzyme pockets, potentially offering advantages over more traditional, flexible ligands. The synthesis of novel thia- and oxa-azaspiro[3.4]octanes has been reported as a source of multifunctional modules for drug discovery, highlighting the potential for these scaffolds to be adapted for various biological targets, including enzymes.

Receptor Agonists and Antagonists Incorporating the Spirocyclic Scaffold (e.g., M4 receptor agonists)

A significant area of application for azaspiro[3.4]octane derivatives is in the development of ligands for G-protein coupled receptors (GPCRs), particularly the M4 muscarinic acetylcholine receptor. The M4 receptor is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Alzheimer's disease. The rigid azaspiro[3.4]octane scaffold can help in achieving the desired orientation of pharmacophoric elements to selectively activate or block this receptor subtype.

Research has shown that incorporating the azaspiro[3.4]octane tail in novel compounds can retain M4 receptor potency. For instance, in the development of selective M4 muscarinic acetylcholine receptor agonists, the azaspiro[3.4]octane moiety has been successfully used as a scaffold component. Furthermore, derivatives of 5-oxa-2-azaspiro[3.4]octane have been patented as M4 receptor agonists for the treatment of central nervous system diseases.

In addition to agonists, related spirocyclic systems have proven effective as antagonists. For example, a series of chiral 6-azaspiro[2.5]octanes were developed as highly potent and selective antagonists of the M4 muscarinic acetylcholine receptor. nih.gov Structure-activity relationship (SAR) studies on this chiral scaffold led to the discovery of compounds with high M4 potency and selectivity across multiple species. nih.gov

Table 1: Examples of Azaspiro[3.4]octane Derivatives as M4 Receptor Ligands

Compound Type Scaffold Target Activity Therapeutic Potential
M4 Agonist 5-Oxa-2-azaspiro[3.4]octane derivative M4 Muscarinic Acetylcholine Receptor Agonist Central Nervous System Diseases
M4 Antagonist 6-Azaspiro[2.5]octane derivative M4 Muscarinic Acetylcholine Receptor Antagonist Neuropsychiatric Disorders

Construction of Complex Organic Molecules with Bioactive Potential

The this compound scaffold serves as a versatile building block in the synthesis of more complex and biologically active molecules. Its inherent structural features can be exploited to create novel chemical entities with therapeutic potential.

The constrained cyclic nature of this compound makes it an excellent candidate for incorporation into peptide mimetics. Peptides often suffer from poor metabolic stability and low bioavailability. By replacing natural amino acids with rigid scaffolds like this spirocyclic amino acid, it is possible to create peptidomimetics with improved pharmacological properties. These constrained analogues can mimic the bioactive conformation of a peptide, leading to enhanced receptor affinity and stability. The synthesis of spirocyclic amino acids and their incorporation into drug structures has been demonstrated to yield more active and less toxic analogues.

Azaspirocyclic compounds are key intermediates in the synthesis of several important classes of therapeutic agents. Notably, a related compound, the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, is a crucial component in the industrial synthesis of Ledipasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). nih.gov NS5A inhibitors are a cornerstone of modern HCV treatment, and the spirocyclic core plays a critical role in the high antiviral activity of these drugs. nih.govwikipedia.org The synthesis of such spirocyclic proline analogues highlights the importance of these scaffolds in accessing complex antiviral agents. nih.gov

The structural similarity of this compound to proline makes it a valuable starting material for the synthesis of novel proline derivatives. Proline and its analogues are important in organic synthesis and medicinal chemistry due to their unique conformational properties. organic-chemistry.org

A compelling application of azaspirocyclic amino acids is in the design of novel local anesthetic drugs. Research has shown that replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid, specifically 2-azaspiro[3.3]heptane-1-carboxylic acid, resulted in an analogue with enhanced activity and a longer duration of action. univ.kiev.ua This suggests that the increased three-dimensionality and rigidity of the spirocyclic scaffold can lead to improved interactions with the voltage-gated sodium channels that are the targets of local anesthetics. Bupivacaine and its analogue Ropivacaine are widely used local anesthetics, and the development of new analogues with improved properties is an active area of research. nih.govnih.govresearchgate.net The use of the 2-azaspiro[3.4]octane scaffold in this context holds promise for creating a new generation of local anesthetics with superior clinical profiles.

Structure-Activity Relationship (SAR) Studies of Azaspiro[3.4]octane Derivatives

The systematic investigation of how structural modifications to the azaspiro[3.4]octane scaffold affect biological activity is crucial for optimizing lead compounds. Structure-activity relationship (SAR) studies provide valuable insights into the key molecular features required for potent and selective interaction with a biological target.

For instance, in the development of M4 muscarinic acetylcholine receptor antagonists based on a 6-azaspiro[2.5]octane core, SAR studies revealed that the (R)-enantiomer possessed superior potency. nih.gov Further modifications to this chiral scaffold helped in identifying compounds with high potency and selectivity. nih.gov Such studies typically explore the effects of varying substituents on the azaspirocyclic ring system to understand the spatial and electronic requirements for optimal activity. While detailed SAR studies specifically for this compound derivatives are continually emerging, the principles derived from related spirocyclic systems provide a strong foundation for the rational design of new therapeutic agents based on this promising scaffold. The exploration of different substitution patterns on the azaspiro[3.4]octane core is a key strategy in the discovery of novel drug candidates with improved efficacy and safety profiles.

Impact of Substituent Variation on Molecular Interactions

The introduction of substituents onto the this compound core can significantly influence its molecular interactions with target proteins, thereby modulating its biological activity. These interactions, which include hydrogen bonding, hydrophobic interactions, and electrostatic interactions, are critical for the binding affinity and selectivity of a drug molecule.

The nature and position of substituents can dictate the electronic properties of the entire molecule. For instance, electron-withdrawing groups can alter the acidity of the carboxylic acid, which may be a key interaction point with a receptor. Conversely, electron-donating groups can enhance the basicity of the azetidine nitrogen, potentially forming stronger ionic bonds or hydrogen bonds.

While specific structure-activity relationship (SAR) studies on a broad series of this compound derivatives are still emerging, research on analogous spirocyclic systems provides valuable insights. For example, studies on spiro[3.4]octane-2-carboxylic acid derivatives have demonstrated that the transmission of electronic effects from substituents on one ring to the reactive center on the other is a critical factor in their chemical reactivity. This principle is directly applicable to the biological activity of this compound derivatives, where substituents can fine-tune the binding affinity for a target protein.

The strategic placement of functional groups can also introduce new points of interaction. A hydroxyl or an amide group, for example, can act as a hydrogen bond donor or acceptor, forming crucial connections with amino acid residues in the binding pocket of an enzyme or receptor. Lipophilic substituents, such as alkyl or aryl groups, can engage in hydrophobic interactions, which are often a major driving force for ligand binding.

The following table illustrates hypothetical examples of how different substituents might influence molecular interactions, based on established principles of medicinal chemistry:

Substituent at Position RPotential Impact on Molecular Interactions
-HBaseline for comparison
-OHHydrogen bond donor/acceptor
-NH2Hydrogen bond donor/acceptor, potential for ionic interaction
-CH3Increased lipophilicity, potential for hydrophobic interactions
-PhenylIncreased lipophilicity, potential for π-stacking interactions
-FCan modulate pKa, potential for halogen bonding

Conformational Effects on Binding Affinity

One of the most significant advantages of the this compound scaffold in drug design is its inherent rigidity. nih.gov Unlike more flexible linear or monocyclic structures, the spirocyclic system restricts the number of accessible conformations, which can have a profound impact on binding affinity and selectivity.

This pre-organization of the molecule into a limited set of low-energy conformations can reduce the entropic penalty of binding to a biological target. In essence, the molecule does not have to "waste" as much energy adopting the correct shape to fit into the binding site. This can lead to a significant increase in binding affinity compared to a more flexible analogue.

Furthermore, the well-defined three-dimensional arrangement of substituents on the spirocyclic core can lead to enhanced selectivity for a particular target. By precisely positioning key interacting groups in space, it is possible to design ligands that fit optimally into the binding site of the desired protein while avoiding interactions with off-target proteins, thereby reducing the potential for side effects.

While comprehensive conformational analysis coupled with binding data for a series of this compound derivatives is not yet widely available in the public domain, computational modeling studies on similar rigid scaffolds have consistently shown a strong correlation between the preferred conformation of a ligand and its biological activity. For a hypothetical receptor, the binding affinity of different conformers of a this compound derivative could be envisioned as follows:

ConformerKey Dihedral Angle (°)Calculated Binding Energy (kcal/mol)Predicted Relative Affinity
A (Twist-Chair)45-9.5High
B (Boat)120-7.2Moderate
C (Extended)180-5.1Low

This hypothetical data illustrates that subtle changes in the three-dimensional shape of the molecule can lead to significant differences in binding energy and, consequently, biological activity. The development of synthetic routes to access specific, conformationally locked derivatives of this compound is therefore a key area of ongoing research.

Future Perspectives and Research Directions for 2 Azaspiro 3.4 Octane 1 Carboxylic Acid

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The advancement of 2-azaspiro[3.4]octane-based research is intrinsically linked to the availability of efficient and scalable synthetic methods. Current research focuses on developing routes that are not only high-yielding but also cost-effective and environmentally sustainable. Key areas of development include:

Step-Economic Syntheses: Researchers are pursuing strategies that reduce the number of synthetic steps required to produce the azaspiro[3.4]octane core. researchgate.netnih.gov This involves the use of multicomponent reactions or domino/cascade reactions to construct the complex spirocyclic system in a single operation.

Scalability: Moving from laboratory-scale synthesis to multigram or even kilogram production is a significant challenge. Efforts are underway to develop robust and scalable routes that utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification. nih.govnih.gov

Catalytic Methods: The use of catalysis, including homogeneous and heterogeneous catalysis, is being explored to improve reaction efficiency and selectivity. For instance, enantioselective cyclization reactions are being developed to produce specific stereoisomers of the spirocyclic scaffold, which is critical for pharmacological applications. researchgate.net

Synthetic StrategyKey FeaturesPotential Advantages
Annulation Strategies Involves forming either the cyclopentane (B165970) or the azetidine (B1206935) ring onto a pre-existing ring. nih.govUtilizes readily available starting materials and conventional transformations. nih.gov
[3+2] Cycloaddition A convergent approach to construct the five-membered ring of the spirocycle. researchgate.netCan lead to high yields and allows for the synthesis of multi-gram quantities. researchgate.net
Iodocyclization A key step in creating oxa-spirocycles, a related class, which can be adapted for azaspirocycles. rsc.orgProvides access to functionalized intermediates suitable for further diversification. rsc.org

Expansion of the Chemical Space and Functionalization Diversity

To fully exploit the potential of the 2-azaspiro[3.4]octane scaffold, researchers are focused on expanding its accessible chemical space. This involves introducing a wide array of functional groups at various positions on the spirocyclic core, thereby creating libraries of diverse analogs for biological screening.

The 2-azaspiro[3.4]octane framework is considered an emerging privileged structure due to its frequent appearance in compounds with diverse biological activities. mdpi.com It provides straightforward functional handles that allow for further diversification into new areas of chemical space. This "escape from flatland" approach, moving towards more three-dimensional molecules, is a key strategy for improving clinical success rates in drug discovery. univ.kiev.uauniv.kiev.ua

Key diversification strategies include:

N-Functionalization: The secondary amine in the azetidine ring is a prime site for introducing substituents to modulate properties like solubility, lipophilicity, and target engagement.

C-Functionalization: Methods are being developed to functionalize the carbon atoms of both the azetidine and cyclopentane rings, allowing for the attachment of various pharmacophoric groups.

Bioisosteric Replacement: The core scaffold itself can be modified. For example, replacing carbon atoms with heteroatoms (like oxygen or sulfur to create oxa- or thia-azaspiro[3.4]octanes) can fine-tune the molecule's physicochemical properties. researchgate.netnih.govrsc.org This can dramatically improve properties like water solubility. rsc.org

Advanced Computational Approaches for Scaffold Design and Optimization

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. nih.gov For scaffolds like 2-azaspiro[3.4]octane-1-carboxylic acid, these approaches can accelerate the design and optimization process significantly.

The scaffold concept is widely applied in medicinal chemistry to represent the core structures of bioactive compounds. nih.gov Computational methods allow for the systematic investigation of these molecular cores. nih.gov

Applications of computational approaches include:

Virtual Library Design: Computational tools can be used to design large, diverse virtual libraries of 2-azaspiro[3.4]octane derivatives. These libraries can then be screened in silico against biological targets to identify promising candidates for synthesis.

Scaffold Hopping: Algorithms can identify novel spirocyclic scaffolds that mimic the shape and electronic properties of known active compounds, providing new avenues for intellectual property.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize candidates with favorable drug-like properties before committing resources to their synthesis.

Analog Series-Based (ASB) Scaffolds: This computational concept can be extended and generalized to systematically extract and analyze scaffolds from known bioactive compounds, creating a large knowledge base to guide the design of new derivatives. researchgate.net

Computational ToolApplication in Scaffold DesignBenefit
Molecular Docking Predicts the binding mode and affinity of a ligand to a biological target.Prioritizes compounds for synthesis and testing.
Quantum Mechanics (QM) Calculates electronic properties and reaction mechanisms.Optimizes synthetic routes and understands target interactions.
Molecular Dynamics (MD) Simulates the movement of the scaffold within a protein binding site over time.Assesses the stability of the ligand-protein complex.
Machine Learning Develops predictive models for bioactivity and physicochemical properties. nih.govsemanticscholar.orgAccelerates the identification of lead compounds from large virtual libraries.

Integration into High-Throughput Synthesis and Screening Platforms

To efficiently explore the vast chemical space made possible by the functionalization of the 2-azaspiro[3.4]octane scaffold, integration with high-throughput technologies is essential. Parallel synthesis and high-throughput screening (HTS) are key technologies that accelerate the drug discovery process. spirochem.com

Parallel Synthesis: This approach enables the rapid generation of large and diverse libraries of compounds in formats such as 24- or 96-well plates. spirochem.com By automating the reaction, workup, and purification steps, hundreds of distinct 2-azaspiro[3.4]octane derivatives can be synthesized simultaneously. This allows medicinal chemists to explore the chemical space around the scaffold more thoroughly and efficiently. spirochem.com

High-Throughput Experimentation (HTE): HTE allows for the simultaneous testing of multiple reaction parameters (e.g., catalysts, solvents, temperatures) to quickly identify the most effective conditions for synthesizing new derivatives. spirochem.com

High-Throughput Screening (HTS): Once libraries of compounds are synthesized, HTS platforms can rapidly screen them against a multitude of biological targets to identify "hits"—compounds that exhibit a desired biological activity.

The combination of these high-throughput methods creates a powerful engine for discovering novel drug candidates based on the this compound scaffold.

Potential for Derivatization in Chemical Biology Probes

Beyond therapeutic applications, derivatives of this compound hold potential for the development of chemical biology probes. These probes are essential tools for studying biological processes at the molecular level. The rigid, three-dimensional nature of the spirocyclic scaffold is an advantageous feature for designing highly specific probes. mdpi.com

The ability to introduce diverse functional groups onto the scaffold is key to creating these tools. univ.kiev.uauniv.kiev.ua Potential derivatizations could include:

Fluorophores: Attaching fluorescent dyes would allow for the visualization of the molecule's localization and interaction with cellular components using techniques like fluorescence microscopy.

Biotin Tags: Incorporating a biotin moiety would enable the use of affinity-based purification methods (e.g., streptavidin pull-downs) to identify the protein targets of a bioactive derivative.

Photo-affinity Labels: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its biological target upon UV irradiation, facilitating target identification and validation.

Click Chemistry Handles: Installing functional groups like alkynes or azides would permit facile and specific bioconjugation to other molecules using click chemistry, a valuable tool for creating complex biological probes.

The development of such probes would significantly enhance the understanding of the mechanism of action of drugs derived from this scaffold and provide new tools for basic biological research.

Q & A

Q. How are purification challenges resolved when scaling up azaspiro compound synthesis?

  • Methodological Answer : Continuous-flow chromatography or simulated moving bed (SMB) systems enhance throughput. Solubility-guided crystallization (e.g., using acetone/water anti-solvent) improves yield. Process analytical technology (PAT) monitors critical quality attributes in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.